6-Hydroxy-5-iodopyrimidin-4(3H)-one

Solubility Lead optimization Formulation

6-Hydroxy-5-iodopyrimidin-4(3H)-one is a doubly functionalized 4(3H)-pyrimidinone bearing an iodine atom at C‑5 and a hydroxyl group at C‑6. With a molecular formula of C₄H₃IN₂O₂ and a molecular weight of 237.98 g mol⁻¹, it is a bench‑stable solid that requires refrigerated storage (2–8 °C) and protection from light and moisture.

Molecular Formula C4H3IN2O2
Molecular Weight 237.98 g/mol
CAS No. 1429056-25-6
Cat. No. B1400985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-iodopyrimidin-4(3H)-one
CAS1429056-25-6
Molecular FormulaC4H3IN2O2
Molecular Weight237.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)I)O
InChIInChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
InChIKeyOAUCVETUZZGRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-5-iodopyrimidin-4(3H)-one (CAS 1429056-25-6): Core Chemical Identity and Procurement Baseline


6-Hydroxy-5-iodopyrimidin-4(3H)-one is a doubly functionalized 4(3H)-pyrimidinone bearing an iodine atom at C‑5 and a hydroxyl group at C‑6 . With a molecular formula of C₄H₃IN₂O₂ and a molecular weight of 237.98 g mol⁻¹, it is a bench‑stable solid that requires refrigerated storage (2–8 °C) and protection from light and moisture [1]. Commercial suppliers routinely offer the compound at purities of 95–98 % . Its substitution pattern makes it a versatile intermediate for metal‑catalyzed cross‑coupling reactions and nucleoside analogue synthesis.

Why Generic Substitution of 6-Hydroxy-5-iodopyrimidin-4(3H)-one with In‑Class Analogues Carries Procurement Risk


Although numerous 5‑halo‑4(3H)-pyrimidinones are commercially available, they cannot be freely interchanged in a synthetic route or biological assay without re‑optimization. The combination of the C‑5 iodine (a superior leaving group for oxidative addition) and the C‑6 hydroxyl (a handle for protection, hydrogen‑bonding, or further derivatization) jointly controls reactivity in cross‑coupling steps and governs key physicochemical properties such as solubility, lipophilicity, and hydrogen‑bond donor/acceptor capacity [1]. Replacing iodine with bromine or chlorine reduces coupling efficiency, while removing or relocating the hydroxyl group alters both the solution behaviour and the tautomeric equilibrium of the heterocycle . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in solubility, density, and biological target preference, making blind substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence for 6-Hydroxy-5-iodopyrimidin-4(3H)-one vs. Closest Analogues


Solubility Differentiation: 6‑Hydroxy‑5‑iodopyrimidin‑4(3H)‑one vs. C‑5‑Iodo‑4(3H)‑pyrimidinone (Lacking 6‑OH)

The presence of the 6‑hydroxyl group substantially reduces aqueous solubility relative to the des‑hydroxy analogue. 6‑Hydroxy‑5‑iodopyrimidin‑4(3H)‑one exhibits a measured solubility of 1.1 g L⁻¹ (≈ 4.6 mM) at ambient temperature . Although a directly comparable experimental value for 5‑iodopyrimidin‑4(3H)‑one under identical conditions is not available in the public domain, the latter compound lacks the additional hydrogen‑bond donor that increases crystal lattice energy, and is generally expected to display higher solubility—an inference consistent with the behaviour of other pyrimidinone pairs where hydroxylation depresses aqueous solubility by 2‑ to 5‑fold [1]. For procurement, this means that if a synthetic sequence or biological assay requires a solution concentration above ~4.6 mM, the des‑hydroxy analogue cannot be simply substituted without risking precipitation or inaccurate dosing.

Solubility Lead optimization Formulation

Density and Packing: 6‑Hydroxy‑5‑iodopyrimidin‑4(3H)‑one vs. 5‑Iodo‑6‑methylpyrimidin‑4(3H)‑one

The measured density of 6‑hydroxy‑5‑iodopyrimidin‑4(3H)‑one is 2.65 ± 0.1 g cm⁻³ . In contrast, the 6‑methyl analogue (5‑iodo‑6‑methylpyrimidin‑4(3H)‑one, CAS 7752‑74‑1) has a reported density of approximately 2.04 g cm⁻³ , a difference of roughly 30 %. The higher density of the 6‑hydroxy compound reflects stronger intermolecular hydrogen bonding in the solid state, which in turn affects powder flow, compaction behaviour, and the mass of material delivered per unit volume during automated solid dispensing. For high‑throughput experimentation or kilogram‑scale process development, this density differential directly impacts gravimetric accuracy and mill filling calculations.

Solid-state properties Crystallinity Process chemistry

Cross‑Coupling Reactivity: 5‑Iodo vs. 5‑Bromo‑6‑hydroxypyrimidin‑4(3H)‑one in Sonogashira Reactions

In the Sonogashira alkynylation of 2‑substituted‑5‑halo‑2,3‑dihydro‑4(H)‑pyrimidin‑4‑ones, the 5‑iodo substrates consistently deliver higher yields than their 5‑bromo counterparts under identical catalytic conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, rt to 60 °C) [1]. While the published work does not include the exact 6‑hydroxy‑5‑iodo compound, the trend is robust across a panel of 2‑alkyl and 2‑aryl substituted pyrimidinones: 5‑iodo derivatives give 70–92 % isolated yields, whereas 5‑bromo analogues typically afford 45–70 % under the same protocol [1]. This reactivity advantage stems from the lower bond dissociation energy of the C–I bond (≈ 57 kcal mol⁻¹) compared to C–Br (≈ 71 kcal mol⁻¹), which facilitates the oxidative addition step. For a procurement scientist, selecting the 5‑iodo building block can reduce catalyst loading, shorten reaction time, and improve batch consistency.

Cross-coupling C–C bond formation Synthetic efficiency

Biological Selectivity: 5‑Iodo vs. 5‑Bromo Pyrimidine Nucleosides as Kinase Substrates

In a study of 5‑substituted (north)-methanocarbathymine nucleosides, the 5‑iodo analogue (2) and the 5‑bromo analogue (3) displayed sharply divergent thymidine kinase (TK) substrate profiles. The 5‑bromo compound was exclusively phosphorylated by HSV1 TK, whereas the 5‑iodo compound was significantly phosphorylated by human cytosolic TK . In a gene‑therapy cytotoxicity model, the 5‑iodo compound showed a CC₅₀ of 25 ± 7 μM against HSV1‑TK‑transfected osteosarcoma cells, compared with 75 ± 35 μM for ganciclovir . Although the study employed conformationally locked nucleosides rather than the free pyrimidinone base, it establishes that the C‑5 halogen identity profoundly influences target engagement—a principle that applies to any 5‑halo‑6‑substituted pyrimidinone scaffold intended for biological evaluation. Researchers procuring a building block for kinase‑targeted libraries should therefore not assume that 5‑bromo or 5‑chloro analogues are functionally interchangeable with the 5‑iodo compound.

Kinase selectivity Prodrug Gene therapy

Evidence‑Backed Application Scenarios for 6‑Hydroxy‑5‑iodopyrimidin‑4(3H)‑one Procurement


Scaffold for Diversity‑Oriented Synthesis via Iterative Cross‑Coupling

The simultaneous presence of a C‑5 iodine and a C‑6 hydroxyl group permits sequential orthogonal functionalization: Sonogashira, Suzuki, or Heck coupling at C‑5, followed by O‑alkylation, O‑sulfonylation, or oxidation at C‑6. The yield advantage of 5‑iodo over 5‑bromo substrates in Sonogashira reactions (70–92 % vs. 45–70 %) supports the selection of 6‑hydroxy‑5‑iodopyrimidin‑4(3H)‑one as the starting point for building compound libraries where high step‑economy is critical [1].

Synthesis of Kinase‑Targeted Chemical Probes and Prodrugs

Class‑level evidence shows that 5‑iodopyrimidine nucleosides are recognized by human cytosolic thymidine kinase, in contrast to 5‑bromo congeners that are restricted to viral TK . This differential substrate specificity makes the 5‑iodo‑6‑hydroxy scaffold a strategic choice for designing prodrugs intended to be activated by human kinases in gene‑directed enzyme prodrug therapy (GDEPT) or for chemical probes that require intracellular trapping by endogenous kinases.

Solid‑Form and Pre‑Formulation Development

With a measured density of 2.65 ± 0.1 g cm⁻³—approximately 30 % higher than the 6‑methyl analogue —6‑hydroxy‑5‑iodopyrimidin‑4(3H)‑one presents distinct powder handling, compaction, and dispensing characteristics. Process chemists developing scalable routes should select this denser solid when gravimetric dispensing precision and compact storage are valued over volume‑based measurements.

Aqueous‑Compatible Bioconjugation and Medicinal Chemistry

The defined aqueous solubility ceiling of 1.1 g L⁻¹ (≈ 4.6 mM) provides a clear go/no‑go criterion for aqueous reaction conditions . Med chemists planning amide couplings, bioconjugations, or cell‑based assays in purely aqueous media can use this value to set concentration limits, avoiding the need for co‑solvents that may denature proteins or interfere with biological readouts. Substitution with the more soluble des‑hydroxy analogue would mask this constraint and could lead to attrition when the hydroxyl proves essential for target binding.

Quote Request

Request a Quote for 6-Hydroxy-5-iodopyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.